![molecular formula C19H20ClN3 B5054563 4-Butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5054563.png)
4-Butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride
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Overview
Description
4-Butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves one-pot metal and acid-free synthesis methods. For example, the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, iodine for oxidation, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while substitution reactions may produce various substituted imidazoles .
Scientific Research Applications
4-Butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with the replication of viral DNA . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Uniqueness
4-Butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various types of reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
4-butyl-2-phenylimidazo[1,2-a]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3.ClH/c1-2-3-13-21-17-11-7-8-12-18(17)22-14-16(20-19(21)22)15-9-5-4-6-10-15;/h4-12,14H,2-3,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJBXZMIYGFJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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